3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

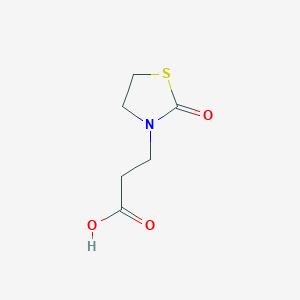

The systematic nomenclature of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines, with the CAS registry number 500541-40-2 providing unambiguous identification. The molecular formula C6H9NO3S corresponds to a molecular weight of 175.21 grams per mole, establishing the basic composition of this heterocyclic carboxylic acid. The IUPAC name precisely describes the structural arrangement where a propanoic acid chain is attached to the nitrogen atom at position 3 of the 2-oxo-1,3-thiazolidine ring system. The InChI identifier 1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) provides a standardized representation of the molecular connectivity.

The systematic naming convention reflects the presence of the thiazolidinone core, which consists of a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 2. The propanoic acid substituent extends from the ring nitrogen, creating a flexible alkyl chain terminated by the carboxylic acid functional group. This structural arrangement places the compound within the broader family of N-alkylated thiazolidinones, distinguishing it from other substitution patterns such as C-5 or S-1 derivatization. The specific positioning of functional groups influences both the physical properties and potential biological activities of the molecule.

Properties

IUPAC Name |

3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGOBWSTJVANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298343 | |

| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500541-40-2 | |

| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cysteine with α-halo acids, leading to the formation of the thiazolidine ring . The reaction conditions often include mild heating and the use of solvents like ethanol or water to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-catalyzed esterification and base-mediated hydrolysis.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (reflux) | Ethyl 3-(2-oxo-1,3-thiazolidin-3-yl)propanoate | |

| Hydrolysis | KOH (aqueous, reflux) | Regenerates free carboxylic acid |

Key Findings :

-

Hydrolysis of ethyl esters (e.g., 4a–l → 5a–l ) confirms the reversibility of esterification under basic conditions .

-

IR spectroscopy (loss of ester C=O stretch at 1728–1712 cm⁻¹ and appearance of acid C=O at 1743–1662 cm⁻¹) validates these transformations .

Amide Formation

The carboxylic acid reacts with amines to form amides, a critical step in synthesizing bioactive derivatives.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amide Coupling | 4-Aminophenazone, coupling agents | Pyrazoline-thiazolidinone hybrids (e.g., 7a–l ) |

Key Findings :

-

Derivatives like 7e (with a 2-OCH₃ substituent) exhibited enhanced antioxidant activity compared to phenazone .

-

The amide bond formation was confirmed via IR (appearance of amide C=O at 1680–1660 cm⁻¹) .

Redox Reactions

The thiazolidine ring participates in antioxidant redox reactions, particularly in reducing ferric ions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ferric Reduction | FeCl₃ (FRAP assay) | Fe²⁺ + oxidized thiazolidine derivative |

Key Findings :

-

All tested derivatives demonstrated concentration-dependent ferric-reducing power, with 7e showing the lowest EC₅₀ (highest potency) .

-

Substituents on the aryl ring (e.g., electron-donating groups like -OCH₃) significantly enhanced antioxidant activity .

Acid-Base Reactions

The propanoic acid group forms salts with bases, enabling solubility modulation.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Neutralization | NaOH | Sodium 3-(2-oxo-1,3-thiazolidin-3-yl)propanoate |

Substitution and Ring Modifications

The thiazolidine ring’s sulfur and nitrogen atoms are potential sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic Attack | Amines, thiols (basic conditions) | Substituted thiazolidine derivatives |

Key Findings :

-

Substitutions at the thiazolidine ring alter electronic properties, influencing biological activity (e.g., antimicrobial effects) .

Comparative Reactivity

The compound’ reactivity differs from analogs due to its propanoic acid chain:

| Feature | 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid | 3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid |

|---|---|---|

| Acidity | Higher (longer chain enhances stability) | Moderate |

| Solubility | Lower in nonpolar solvents | Higher |

| Redox Activity | Enhanced due to electron-withdrawing effects | Moderate |

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions. Its unique thiazolidine ring structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research indicates that 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . Additionally, its antioxidant properties have been explored in the context of reducing oxidative stress in cells, which is critical for preventing cellular damage .

Medicine

The compound is under investigation for its therapeutic potential in treating inflammatory diseases and tissue damage. Its mechanism involves interaction with specific molecular targets that may inhibit enzymes like metalloproteinases (MMPs), which play a significant role in tissue remodeling and inflammation . For instance, derivatives of thiazolidinones have shown promise in inhibiting MMP-9, which is implicated in various inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rebamipide: A Quinolinone-Based Analog

Rebamipide, (2RS)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, replaces the thiazolidinone ring with a quinolinone system. This substitution confers distinct electronic properties due to the aromatic quinolinone, enhancing anti-inflammatory effects. Rebamipide is clinically used for dry eye treatment, leveraging its ability to upregulate mucin production.

Indole- and Toluidino-Substituted Derivatives

The compound 3-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(2-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (C₂₃H₁₉N₃O₅S₂, MW 481.54) features an indole ring and a toluidino group. However, the increased molecular weight (481.54 vs. ~209 for the base compound) could reduce bioavailability.

Pyrazole- and Benzimidazole-Functionalized Analogs

- Compound 13f (C₁₇H₁₂N₄O₅S₂, MW 424.42): Incorporates a 4-nitrophenyl-pyrazole substituent. The nitro group acts as a strong electron-withdrawing moiety, increasing electrophilicity and reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).

- Compound 13c (C₂₃H₂₁N₃O₄S₂, MW 483.55): Features a 4-methoxyphenyl-pyrazole group. However, its larger size may limit access to sterically restricted active sites compared to the parent compound .

Aromatic Substitution Variants

- 3-{2-[(3-Methoxy-4-hydroxy)phenyl]-4-oxothiazolidin-3-yl}propanoic acid (C₁₃H₁₃NO₅S): The methoxy and hydroxy groups on the phenyl ring enable hydrogen bonding with polar residues in enzymes, as evidenced by IR peaks at 2946 cm⁻¹ (OH) and 1726 cm⁻¹ (COOH). This derivative’s melting point (136–137°C) suggests higher crystallinity than the base compound, which may influence formulation stability .

- 2-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid (C₁₇H₁₅NO₅S₂, MW 377.44): The propargyl ether group introduces alkyne functionality, enabling click chemistry modifications for targeted drug delivery .

Halogenated Derivatives

- 3-{5-[(2-Chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid (C₁₇H₁₂ClNO₄S): X-ray crystallography reveals a planar benzothiazole ring, with the chloro-substituted phenyl group inducing a dipole moment that enhances electrostatic interactions. The Cl atom’s electronegativity may improve binding to halogen-bonding motifs in proteins .

- Fluorobenzyl-substituted analog (C₂₁H₁₅FN₂O₄S₂, MW 442.49): Fluorine’s small size and high electronegativity optimize pharmacokinetic properties by balancing lipophilicity and metabolic stability .

Structural and Pharmacological Data Table

Key Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 13f) enhance reactivity toward nucleophilic targets, while electron-donating groups (e.g., methoxy in 13c) improve lipophilicity .

- Steric Considerations : Bulky substituents (e.g., indole in ) may limit bioavailability but improve target specificity.

- Halogenation : Chloro and fluoro derivatives () optimize binding via halogen bonds and metabolic stability.

Biological Activity

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid is a compound that has gained attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its ability to interact with various biological molecules. The presence of the propanoic acid side chain contributes distinct chemical properties that may enhance its biological activities, such as antimicrobial and antifungal properties.

The mechanism of action of this compound involves interactions with specific molecular targets:

- Enzyme Interaction : The thiazolidine ring can inhibit enzyme activity by forming hydrogen bonds or electrostatic interactions with active sites.

- Cell Signaling Pathways : The compound may influence various signaling pathways, potentially altering cellular responses to stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro. Studies have shown that it can scavenge reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related damage .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.5 |

| ABTS Radical Scavenging | 12.8 |

Anticancer Potential

In cell line studies, this compound has shown promising anticancer activity. It was observed to induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through both intrinsic and extrinsic pathways .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.0 |

Case Studies

A notable study evaluated the effects of this compound on insulin sensitivity in diabetic models. The results indicated that it improved glucose uptake in isolated rat diaphragm tissues and reduced hyperglycemia in insulin-resistant mice .

Comparison with Similar Compounds

When compared to other thiazolidine derivatives, such as 3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid and 3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid, the propanoic acid derivative exhibited unique biological profiles due to its specific functional groups and chain length. These differences influence reactivity and therapeutic applications significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiol-containing precursors with carbonyl derivatives. For example, derivatives of thiazolidinone rings are often prepared using a [3+2] cycloaddition or nucleophilic substitution reactions. Reaction optimization involves controlling temperature (e.g., 22–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acetic acid for protonation) .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields may vary (e.g., 48–68% in similar thiazolidinone syntheses), necessitating purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use spectroscopic techniques:

- FTIR : Confirm the presence of C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- NMR : Look for characteristic proton signals (e.g., thiazolidinone ring protons at δ 3.5–4.5 ppm and carboxylic acid protons at δ 10–12 ppm) .

- Advanced Tools : High-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography for absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. What strategies are effective for analyzing the biological activity of this compound, particularly in enzyme inhibition studies?

- Experimental Design :

- Target Selection : Prioritize enzymes with thiazolidinone-binding pockets, such as dehydrogenases or proteases.

- Assays : Use fluorescence-based or calorimetric (ITC) assays to measure inhibition constants (Ki). For example, thiazolidinone derivatives have shown activity against HIV-1 protease .

- Data Interpretation : Compare IC₅₀ values across analogs to establish structure-activity relationships (SAR). Note potential interference from the carboxylic acid group in buffer systems .

Q. How can computational modeling guide the structural modification of this compound for enhanced bioavailability?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or PPAR-γ).

- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and metabolic stability.

- Experimental Validation : Synthesize derivatives with substituents at the propanoic acid or thiazolidinone ring and test in vitro/in vivo .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

Data Contradictions and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or biological activities of thiazolidinone derivatives?

- Root-Cause Analysis :

- Reaction Conditions : Variability in solvent purity, catalyst batch, or temperature control can affect yields .

- Bioassay Variability : Differences in cell lines, enzyme sources, or assay protocols may explain conflicting activity data .

- Recommendations : Replicate studies under standardized conditions and report detailed experimental parameters (e.g., solvent grade, enzyme concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.